4-Tert-butylpyrimidin-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

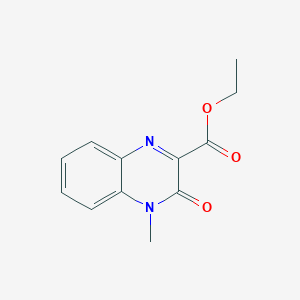

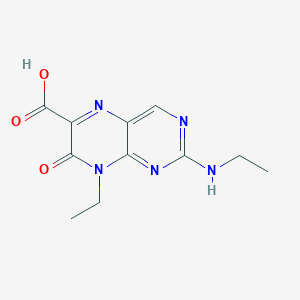

4-Tert-butylpyrimidin-2-ol (4-TBP) is an organic compound belonging to the pyrimidine family. It is a colorless crystalline solid which is soluble in water and other polar solvents. 4-TBP has been used in a variety of fields, including pharmaceuticals, agrochemicals, and biotechnology. In recent years, its potential in the field of scientific research has been explored and its potential applications have been identified.

Aplicaciones Científicas De Investigación

Alternative to Hindered Bases in Synthetic Chemistry

4-Tert-butylpyrimidin-2-ol and its derivatives, such as 2,4,6-tri-tert-butylpyrimidine (TTBP), have been highlighted for their utility in synthetic chemistry, especially as cost-effective and readily available alternatives to traditionally used hindered bases. They are particularly noted for their application in glycosylation reactions and in the formation of vinyl triflates. This utility underscores their importance in streamlining synthetic pathways, making them valuable tools for organic chemists seeking efficient and economical solutions for complex synthesis challenges (Crich, Smith, Yao, & Picione, 2001).

Role in Medicinal Chemistry and Drug Development

The derivatives of 4-tert-butylpyrimidin-2-ol have been investigated for their potential in medicinal chemistry, particularly as ligands for the histamine H4 receptor. These compounds have shown promise in vitro as anti-inflammatory agents and in pain models, indicating their potential as therapeutic agents. Such studies highlight the compound's versatility and its contributions toward the development of new drugs, providing a foundation for further research into their mechanisms of action and therapeutic potential (Altenbach et al., 2008).

Enhancing Solar Cell Efficiency

4-Tert-butylpyrimidin-2-ol and its analogs have been evaluated for their effectiveness in dye-sensitized solar cells (DSSCs) and perovskite solar cells (PVSCs). These compounds have been shown to improve the photovoltaic performance of DSSCs by influencing the charge-transfer rate and facilitating faster diffusion transport in the solution. Their role in PVSCs includes enhancing the efficiency and stability of these solar cells, demonstrating the compound's utility in renewable energy technologies and its contribution to the development of more efficient and stable solar energy conversion devices (Ferdowsi et al., 2018).

Contributions to Material Science

In the realm of materials science, the study of 4-tert-butylpyrimidin-2-ol derivatives has provided insights into their applications in organic light-emitting devices (OLEDs) and solid-state lighting. By understanding the fundamental functions of peripheral and core pyridine rings in bis-terpyridine derivatives, researchers have been able to develop materials with enhanced electron mobility, improved molecular orientation, and higher efficiency in OLEDs. This research not only advances the field of materials science but also opens new pathways for the development of high-performance electronic and photonic devices (Watanabe et al., 2016).

Propiedades

IUPAC Name |

6-tert-butyl-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(2,3)6-4-5-9-7(11)10-6/h4-5H,1-3H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBJNNLJWKHORW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=NC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butylpyrimidin-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-1-(propan-2-yl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B189768.png)

![8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B189770.png)

![tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate](/img/structure/B189784.png)